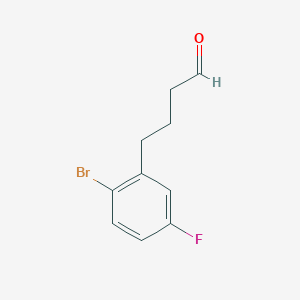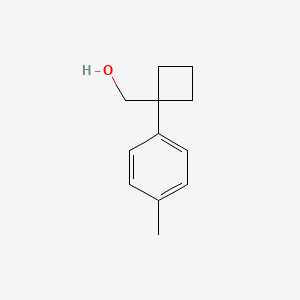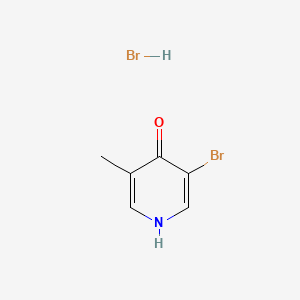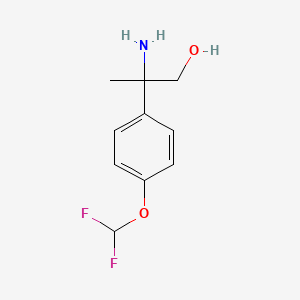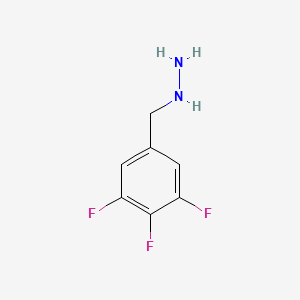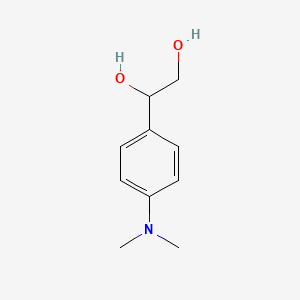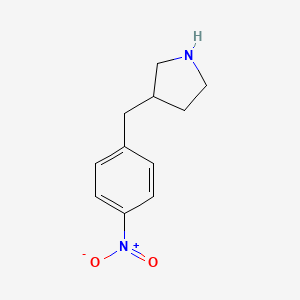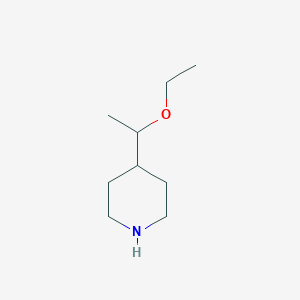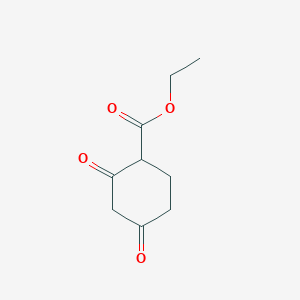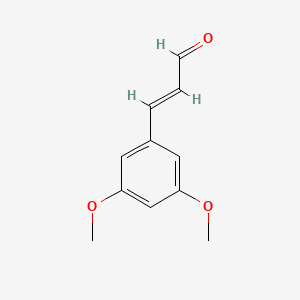
3-(3,5-Dimethoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde group attached to a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enal typically involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propenyl chain. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: 3-(3,5-Dimethoxy-4-nitrophenyl)prop-2-enal (in the case of nitration).
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its biological activity, including its potential as an antioxidant and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, such as its role in modulating oxidative stress and its anticancer properties.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxyphenyl)prop-2-enal involves its interaction with cellular components, leading to various biological effects. One key mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. The compound may target specific molecular pathways involved in cell survival and death, such as the glutathione metabolism pathway. The modulation of gene expression related to oxidative stress and apoptosis is a critical aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Sinapaldehyde: (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal.
Coniferyl aldehyde: 4-Hydroxy-3-methoxycinnamaldehyde.
Cinnamaldehyde: 3-Phenylprop-2-enal.
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3/b4-3+ |
Clave InChI |
CINMFLQINIXMBH-ONEGZZNKSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)/C=C/C=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C=CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


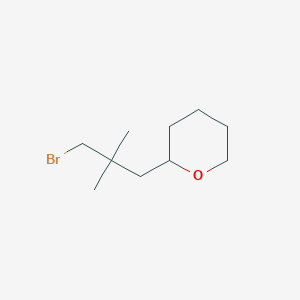
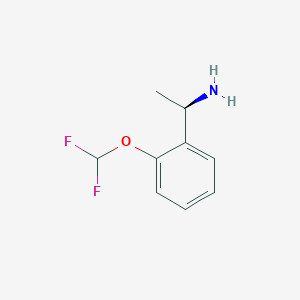

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
